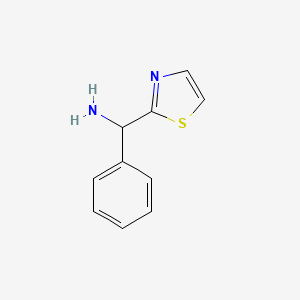
Phenyl(1,3-thiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1,3-thiazol-2-yl)methanamine is a research chemical used in the preparation of heterobiaryl purine derivatives as antiproliferative agents and inhibitors of cyclin-dependent kinases . Its empirical formula is C10H10N2S .
Molecular Structure Analysis
The molecular structure of Phenyl(1,3-thiazol-2-yl)methanamine can be represented by the InChI code1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. Physical And Chemical Properties Analysis
Phenyl(1,3-thiazol-2-yl)methanamine is a powder with a molecular weight of 190.27 . It has a predicted density of 1.219±0.06 g/cm3 and a predicted boiling point of 320.8±35.0 °C .科学的研究の応用
Antimicrobial Activity
Phenyl(1,3-thiazol-2-yl)methanamine derivatives have been synthesized and evaluated for their antimicrobial properties . These compounds exhibit discrete antimicrobial activity, making them potential candidates for combating bacterial and fungal infections.
Anti-Inflammatory and Antipyretic Properties
Thiazole derivatives, including those containing phenyl moieties, have demonstrated anti-inflammatory and antipyretic effects . These properties are crucial in managing inflammatory conditions and fever.
Antiviral Potential
Certain thiazole derivatives, including those with phenyl substituents, exhibit antiviral activity . Investigating their mechanisms of action and efficacy against specific viruses could lead to novel antiviral therapies.
Anticancer Properties
Thiazoles have been explored as potential anticancer agents . Phenyl(1,3-thiazol-2-yl)methanamine derivatives may interfere with cancer cell growth pathways, making them interesting candidates for further investigation.
Plant Growth Promotion
Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and increase seed yield and oil content . Understanding its mode of action could benefit agriculture and crop production.
Receptor Tyrosine Kinase Inhibition
Given the overactive receptor tyrosine kinase (TK) signaling pathway in cancer, inhibiting these receptors is a potential therapeutic strategy . Phenyl(1,3-thiazol-2-yl)methanamine derivatives might play a role in this context.
Safety and Hazards
Phenyl(1,3-thiazol-2-yl)methanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
作用機序
Target of Action
Phenyl(1,3-thiazol-2-yl)methanamine is a chemical compound that has been studied for its potential biological activities . .
Mode of Action
Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that Phenyl(1,3-thiazol-2-yl)methanamine may interact with similar targets and pathways.
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that Phenyl(1,3-thiazol-2-yl)methanamine may affect similar pathways and have downstream effects related to inflammation and pain perception.
Result of Action
Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that Phenyl(1,3-thiazol-2-yl)methanamine may have similar effects.
特性
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPFQCVVHTZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
437768-45-1 |
Source


|
| Record name | phenyl(1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

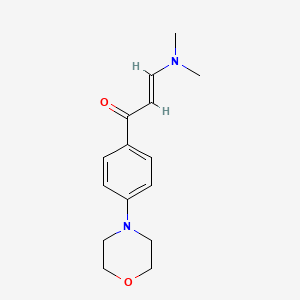
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)
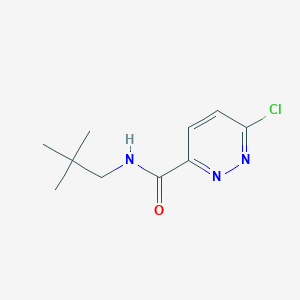
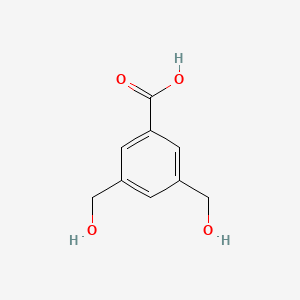
![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)
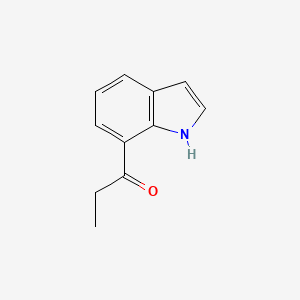
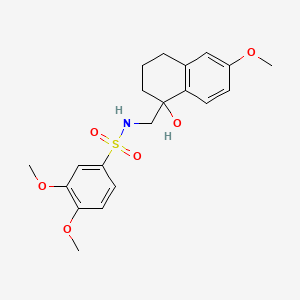
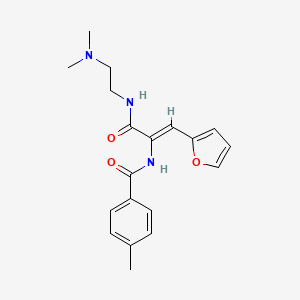
![(3-Bromo-2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2686157.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)
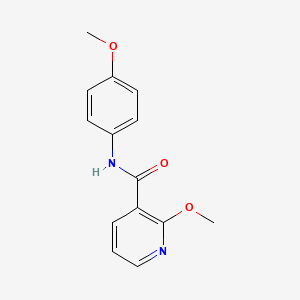
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2686161.png)